molecular formula C9H8N2O2 B1321980 Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 394223-19-9

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1321980
CAS RN: 394223-19-9
M. Wt: 176.17 g/mol
InChI Key: BXBHZLHTTHMUTG-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a heterocyclic compound . It has a molecular formula of C9H8N2O2 . The compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a methyl ester group . The exact structure can be represented by the SMILES string COC(=O)c1ccc2[nH]ccc2n1 .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a solid compound . It has a molecular weight of 176.17 .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibition

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFRs are implicated in various types of cancers, and their abnormal activation can lead to tumor progression. Derivatives of this compound, such as compound 4h, have shown significant inhibitory activity against FGFR1–4, making them promising candidates for cancer therapy .

Anti-Metastatic Agents

These derivatives also exhibit anti-metastatic properties. For instance, compound 4h has been reported to inhibit the migration and invasion of breast cancer cells, which are crucial steps in cancer metastasis . This suggests a potential application in preventing the spread of tumors.

Apoptosis Induction in Cancer Cells

Apart from inhibiting FGFR, certain derivatives have been shown to induce apoptosis in cancer cells . This programmed cell death is a desirable outcome in cancer treatment, as it can lead to the reduction of tumor mass without affecting surrounding healthy tissues.

Lead Compounds for Drug Development

Due to their low molecular weight and significant biological activity, these derivatives are considered appealing lead compounds for further drug development . Their structure allows for optimization and enhancement of their therapeutic properties.

Diabetes Management

In the realm of metabolic disorders, some pyrrolopyridine derivatives have been associated with the reduction of blood glucose levels . This indicates potential applications in the management of diabetes and related conditions, such as hyperglycemia and insulin resistance.

Antiplatelet Therapy

Pyrrolopyridine derivatives have a history of use in antiplatelet therapy. Drugs like ticlopidine and clopidogrel, which share a similar core structure, have been effective in inhibiting platelet aggregation, a key factor in thrombotic events . This points to the possibility of developing new antiplatelet agents based on the methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold.

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . The compound is sold “as-is” without any warranty of fitness for a particular purpose .

Future Directions

The future directions of research on “Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate” and similar compounds could involve further exploration of their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of cancers.

properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBHZLHTTHMUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624303
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS RN

394223-19-9
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394223-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to ethyl 4-azaindole-2-carboxylate 4a (42.3 mmol) in MeOH (50 mL), K2CO3 (1.20 equiv, 50.7 mmol) and stir the suspension with heating to 55° C. for 1 h. Monitor the reaction by tlc (Et2O/hept). When complete, concentrate the reaction in vacuo, dilute with H2O and stir for 15 min. Collect the solid by filtration and dry in a vacuum oven at 65° C. for 3 h to afford about 90% to about 100% of the desired methyl 4-azaindole-2-carboxylate 5a.
Quantity
42.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
50.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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